![molecular formula C21H21N3O2 B2510912 1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-46-4](/img/structure/B2510912.png)
1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a methoxyphenyl group and a phenyl group attached to it. The presence of these groups could potentially influence the compound’s properties and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the pyrazine ring might participate in electrophilic substitution reactions, and the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Pyrazine Derivatives in Pharmacology Pyrazine derivatives, including the compound , are part of an important class of heterocycles known for their diverse pharmacological activities. These compounds have been synthesized and evaluated for various therapeutic effects such as antiproliferative, anti-infective, and impacts on the cardiovascular or nervous system. Notably, some pyrazine derivatives have become clinically used drugs globally. The pyrazine class has seen a rapid growth in the number of investigated compounds and the spectrum of biological activities, indicating their significant role in pharmaceutical research and application (Doležal & Zítko, 2015).
Heterocyclic Compounds in Medicinal Chemistry The pyrazole moiety, closely related to pyrazines, is integral in many biologically active compounds, representing a critical template for medicinal chemistry. Pyrazole-derived heterocycles exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal applications. This context underscores the potential relevance of pyrazine derivatives like the compound in medicinal chemistry and drug development (Dar & Shamsuzzaman, 2015).
Energetic Materials in Propellant and Explosive Industries Pyrazine derivatives have also been explored in the field of high-nitrogen azine energetic materials. These compounds are of great interest due to their applications in propellants and explosives. High-nitrogen azine energetic materials, including some pyrazine derivatives, have been studied for their thermal properties, sensitivity properties, and detonation properties, indicating their broad application prospects in the field of energetic materials (Yongjin & Ba, 2019).
Control of Pyrazines Generation in Food Industry In the food industry, the control of pyrazines generation is significant due to their contribution to flavors in food products. Strategies to control the generation of pyrazines from Maillard reactions have been emphasized, highlighting the importance of pyrazines in food science and technology. This area of research is indirectly related to the compound , showing the wide range of applications of pyrazine derivatives in various industries (Yu et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-18-11-9-16(10-12-18)20-19-8-5-13-23(19)14-15-24(20)21(25)22-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTPFTIZUBEDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

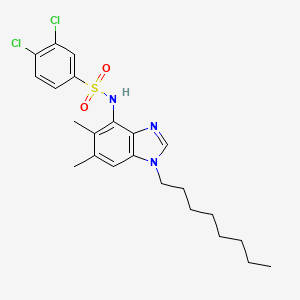

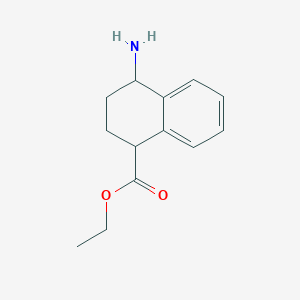
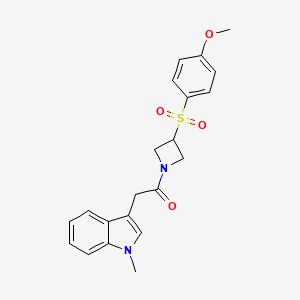
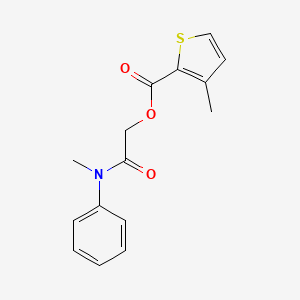
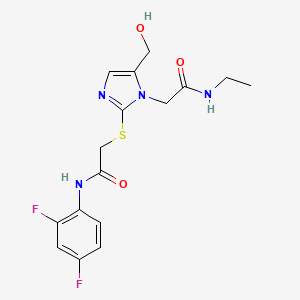
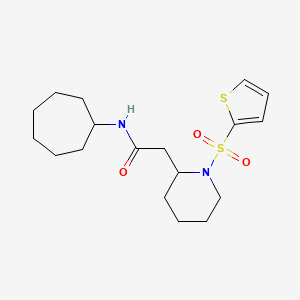
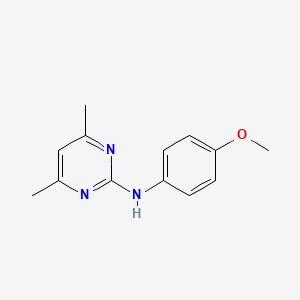
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)